molecular formula C18H20N2O2S B2730834 N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415501-03-8

N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

Cat. No. B2730834
CAS RN: 2415501-03-8
M. Wt: 328.43
InChI Key: WPTQFRHUSGJMTL-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, commonly known as PETCMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PETCMO has been studied extensively in recent years, and its unique properties make it an attractive candidate for various scientific research applications.

Mechanism of Action

PETCMO exerts its pharmacological effects by binding to specific receptors in the body, including the acetylcholinesterase enzyme and certain cancer cell receptors. Once bound, PETCMO modulates the activity of these receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
PETCMO has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and the induction of apoptosis. PETCMO has also been shown to modulate the activity of acetylcholinesterase, leading to improved cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PETCMO has several advantages as a research tool, including its ability to selectively target specific receptors and its potent pharmacological effects. However, PETCMO also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for PETCMO research, including the development of more potent analogs, the investigation of its potential use in combination with other therapeutic agents, and the exploration of its mechanism of action in greater detail. Additionally, PETCMO may have potential applications in other areas of medicinal chemistry, including the treatment of other neurodegenerative diseases and the development of novel cancer therapies.

Synthesis Methods

PETCMO can be synthesized using a multi-step process involving the reaction of 2-phenylethylamine with 1,3-dibromopropane, followed by the reaction of the resulting product with potassium thiophenolate. The final step involves the reaction of the intermediate compound with oxalyl chloride, leading to the formation of PETCMO.

Scientific Research Applications

PETCMO has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Studies have shown that PETCMO exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. PETCMO has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.

properties

IUPAC Name

N-(2-phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h1-5,7,11-12H,6,8-10,13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTQFRHUSGJMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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